molecular formula C18H21NO5S B1414063 N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide CAS No. 2232877-40-4

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Cat. No. B1414063
CAS RN: 2232877-40-4
M. Wt: 363.4 g/mol
InChI Key: QOECGEVUFDLCCI-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide (TIPI-5-S) is a sulfonamide derivative of indane. It is a heterocyclic compound that has a broad range of applications in the scientific research field. TIPI-5-S is a highly versatile compound due to its unique properties, such as its high solubility in both organic and aqueous solvents, its low toxicity, and its ability to form stable complexes with other molecules. TIPI-5-S has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug design.

Scientific Research Applications

Carbonic Anhydrase Inhibitors and Antiglaucoma Agents

Sulfonamides have been extensively studied for their inhibition of carbonic anhydrase (CA), an enzyme involved in critical physiological functions. This inhibition has applications in treating glaucoma, a major cause of blindness worldwide, by reducing intraocular pressure through decreased aqueous humor secretion. The research highlights the development of sulfonamides as selective antiglaucoma drugs, targeting CA II for therapeutic effects, and as diagnostic tools targeting CA IX/XII for tumor identification and management (Carta, Scozzafava, & Supuran, 2012).

Analytical and Environmental Applications

Sulfonamides' analytical applications include their determination in pharmaceuticals, food, and biological fluids using capillary electrophoresis (CE), a technique that offers advantages in terms of efficiency and sensitivity. This research underscores the importance of developing improved methods for the analysis of sulfonamides due to their widespread use in medicine and veterinary practices, as well as their presence as contaminants in the environment (Hoff & Kist, 2009).

Antitumor Applications

Recent patents and literature have explored sulfonamides' antitumor activity, focusing on novel drugs like apricoxib and pazopanib, which show significant antitumor effects. These studies reflect the ongoing need for novel sulfonamides to act as antiglaucoma agents, antitumor agents, and diagnostic tools, highlighting the structural motif's potential in future drug development (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses challenges due to their potential to promote microbial resistance. Research into the environmental impact of sulfonamides has focused on their biodegradation as a means to mitigate this risk, highlighting the importance of understanding and enhancing microbial degradation processes to manage sulfonamide contamination effectively (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name

N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECGEVUFDLCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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